molecular formula C13H11FN2O2 B13655631 3-Amino-5-(4-fluorobenzyl)picolinic acid

3-Amino-5-(4-fluorobenzyl)picolinic acid

Cat. No.: B13655631
M. Wt: 246.24 g/mol
InChI Key: FHRHGMMCCMOQSM-UHFFFAOYSA-N
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Description

3-Amino-5-(4-fluorobenzyl)picolinic acid is a substituted picolinic acid derivative characterized by an amino group at the 3-position and a 4-fluorobenzyl substituent at the 5-position of the pyridine ring. Its methyl ester form, methyl 3-amino-5-(4-fluorobenzyl)picolinate (CAS: 863443-05-4, C₁₄H₁₃FN₂O₂), is a pharmaceutical intermediate used in drug synthesis, skincare, and medical ingredients . The free acid form (C₁₃H₁₂FN₂O₂) is structurally distinct due to the carboxylic acid group, which influences solubility and reactivity.

Properties

Molecular Formula

C13H11FN2O2

Molecular Weight

246.24 g/mol

IUPAC Name

3-amino-5-[(4-fluorophenyl)methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H11FN2O2/c14-10-3-1-8(2-4-10)5-9-6-11(15)12(13(17)18)16-7-9/h1-4,6-7H,5,15H2,(H,17,18)

InChI Key

FHRHGMMCCMOQSM-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC2=CC(=C(N=C2)C(=O)O)N)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-5-(4-fluorobenzyl)picolinic acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: Starting with 5-(4-fluorobenzyl)picolinic acid, the compound undergoes nitration to introduce a nitro group at the 3-position.

    Reduction: The nitro group is then reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Purification: The final product is purified using techniques like recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-5-(4-fluorobenzyl)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines or other reduced products.

    Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-Amino-5-(4-fluorobenzyl)picolinic acid has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and pathways.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Amino-5-(4-fluorobenzyl)picolinic acid involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural and Functional Comparisons

The table below summarizes key structural features, applications, and sources of 3-amino-5-(4-fluorobenzyl)picolinic acid and its analogs:

Compound Name Molecular Formula Key Substituents Application Source
This compound C₁₃H₁₂FN₂O₂ 3-NH₂, 5-(4-fluorobenzyl), 2-carboxylic acid Pharmaceuticals (intermediate) ENAO Chemical
Methyl 3-amino-5-(4-fluorobenzyl)picolinate C₁₄H₁₃FN₂O₂ Methyl ester of the above Pharmaceutical intermediate ENAO Chemical
4-Amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid C₁₄H₉Cl₂F₂NO₃ 4-NH₂, 3-Cl, 5-F, 6-(polyhalogenated aryl) Herbicide US2016/0135458
1-Cyclopropyl-6-fluoro-4-oxo-7-(4-[4-(4-pyridylcarbonyl)piperazino]carbopiperazino)-1,4-dihydro-3-quinolinecarboxylic acid C₂₈H₂₉FN₆O₄ Quinolone core, 7-piperazino group, 4-pyridylcarbonyl Antibacterial (quinolone derivative) Molecules 2013
Picolinic acid C₆H₅NO₂ 2-carboxylic acid Hydrotropic agent

Key Findings

Methyl Ester vs. Free Acid

The methyl ester derivative of this compound exhibits increased lipophilicity compared to the free acid, enhancing its utility as a synthetic intermediate. The ester group improves membrane permeability, which is critical for prodrug design .

Herbicidal Arylpicolinic Acid Analogs

The herbicide 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)-5-fluoro-2-pyridinecarboxylic acid (US2016/0135458) shares a pyridinecarboxylic acid backbone but differs in substituents:

  • Halogenation : Multiple chlorine and fluorine atoms enhance herbicidal activity by disrupting plant enzyme systems.
  • In contrast, this compound lacks halogenation at the 3- and 6-positions, suggesting divergent biological targets.
Quinolonecarboxylic Acid Derivatives

The quinolone derivative from Molecules 2013 features a fluorinated benzyl group but incorporates a bicyclic quinolone core and piperazino side chains. These structural elements are critical for bacterial DNA gyrase inhibition, a mechanism absent in picolinic acid derivatives .

Picolinic Acid Derivatives

Simple picolinic acid (C₆H₅NO₂) and its analogs like picolinamide () lack the fluorobenzyl and amino groups. Their primary applications relate to hydrotropic solubilization rather than bioactivity, highlighting the importance of substituents in dictating function .

Implications of Substituent Chemistry

  • Amino Group Position: The 3-amino group in the target compound may facilitate hydrogen bonding with biological targets, unlike the 4-amino group in the herbicide, which could alter binding affinity.
  • Fluorobenzyl Group: Enhances metabolic stability and bioavailability compared to non-fluorinated analogs.
  • Carboxylic Acid vs. Ester : The free acid form’s polarity limits cell permeability, whereas the ester form is more suitable for prodrug strategies.

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